2,8-Dichloro-1,5-naphthyridine
Overview
Description
2,8-Dichloro-1,5-naphthyridine is a useful research compound. Its molecular formula is C8H4Cl2N2 and its molecular weight is 199.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2,8-Dichloro-1,5-naphthyridine has been identified as a potent inhibitor of Plasmodium falciparum phosphatidylinositol-4-kinase β (Pf PI4K) . Pf PI4K is a critical enzyme in the life cycle of the malaria parasite, Plasmodium falciparum, and is therefore a primary target for antimalarial drugs .
Mode of Action
The compound interacts with its target, Pf PI4K, inhibiting its activity . Additionally, it has been found to switch its primary mode of action to the host hemoglobin degradation pathway through inhibition of hemozoin formation . Hemozoin formation is a crucial process in the parasite’s survival and propagation, thus its inhibition leads to the death of the parasite .
Biochemical Pathways
By inhibiting Pf PI4K and hemozoin formation, this compound disrupts two critical biochemical pathways in the malaria parasite . The inhibition of Pf PI4K disrupts the parasite’s intracellular signaling and membrane dynamics, while the inhibition of hemozoin formation disrupts the parasite’s ability to detoxify the heme released during hemoglobin digestion .
Pharmacokinetics
The compound was found to be efficacious in a mouse malaria infection model at a single oral dose , suggesting good bioavailability
Result of Action
The result of the compound’s action is the effective killing of the malaria parasite, Plasmodium falciparum . By inhibiting Pf PI4K and hemozoin formation, the compound disrupts critical processes in the parasite’s life cycle, leading to its death .
Biochemical Analysis
Biochemical Properties
2,8-Dichloro-1,5-naphthyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with Plasmodium protein kinases, which are crucial for the survival and proliferation of the malaria parasite . The compound binds to the active site of these kinases, inhibiting their activity and thereby disrupting the life cycle of the parasite. Additionally, this compound has been found to form complexes with metal ions, which can further influence its biochemical interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating specific signaling pathways . It influences cell function by altering gene expression and disrupting cellular metabolism. For instance, this compound can downregulate the expression of genes involved in cell proliferation and upregulate those associated with cell death . This dual action makes it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as Plasmodium protein kinases, inhibiting their function . This binding interaction is facilitated by the chlorine atoms, which enhance the compound’s affinity for the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This modulation can lead to either the activation or repression of specific genes, depending on the cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit the growth of malaria parasites without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the active sites of enzymes or specific cellular compartments. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
2,8-dichloro-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPSOSBJIWVGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CN=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345876 | |
Record name | 2,8-dichloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28252-76-8 | |
Record name | 2,8-dichloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-dichloro-1,5-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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